molecular formula C8H5ClFN B1352944 4-(Chloromethyl)-3-fluorobenzonitrile CAS No. 345903-03-9

4-(Chloromethyl)-3-fluorobenzonitrile

Cat. No. B1352944
M. Wt: 169.58 g/mol
InChI Key: HBJIJFADGURZGI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-fluorobenzonitrile is a chemical compound with the empirical formula C8H6ClN . It is related to other compounds such as 4-(Chloromethyl)benzonitrile, 4-(Chloromethyl)benzoyl chloride, and 4-(Chloromethyl)benzyl alcohol .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the use of reagents like methylal, trioxymethylene, and thionyl chloride . For example, the synthesis of a related compound, chloromethyl-calix4arene, involved the silylation of nanoclay using a coupling agent . The resulting organoclay was then functionalized with calix4arene through a nucleophilic reaction .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-3-fluorobenzonitrile can be analyzed using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), thermal gravimetric analysis (TGA), and solid-state NMR .


Chemical Reactions Analysis

Chloromethyl compounds are highly reactive and can undergo various chemical reactions. For instance, benzyl chloride, a related compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid .

Scientific Research Applications

  • Hyper Cross-linked Polymers (HCPs)

    • Scientific Field: Polymer Chemistry .
    • Application Summary: HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
    • Methods of Application: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones

    • Scientific Field: Medicinal Chemistry .
    • Application Summary: 2-chloromethyl-4(3H)-quinazolinones are key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
    • Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
    • Results or Outcomes: The synthesis method provided an efficient way to produce 2-chloromethyl-4(3H)-quinazolinones, which are important for the development of new anticancer drugs .

Safety And Hazards

4-(Chloromethyl)-3-fluorobenzonitrile is likely to have similar safety and hazards to related chloromethyl compounds. For instance, 4-Chlorobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(chloromethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJIJFADGURZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431444
Record name 4-(Chloromethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3-fluorobenzonitrile

CAS RN

345903-03-9
Record name 4-(Chloromethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-3-fluorobenzonitrile
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